molecular formula C12H11N3S B1479681 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098008-37-6

2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile

Cat. No. B1479681
CAS RN: 2098008-37-6
M. Wt: 229.3 g/mol
InChI Key: NSYVNQBBYMWJTP-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile, referred to as TDCP or TDCP-A, is an organic compound first synthesized in the late 1990s. It is a member of the acetonitrile group of compounds and has a wide range of applications in scientific research. TDCP-A has been studied for its potential as a drug, a catalyst, and an anti-cancer agent. It is an important compound in the field of medicinal chemistry and has been used in numerous studies of biochemical and physiological processes.

Scientific Research Applications

Material Science

Thiophene derivatives find large application in material science . They are used in the development of organic semiconductors , which are essential for the advancement of electronic devices.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules play a prominent role in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used to create digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones and handheld game consoles.

Coordination Chemistry

Thiophene derivatives are used in coordination chemistry . They can act as ligands to form coordination compounds with metals.

Organic Synthesis

Thiophene derivatives are used as intermediates in organic synthesis . They can be used to synthesize a wide range of organic compounds.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . They help prevent the corrosion of metals and alloys.

Biological Research

Thiophene-based analogs have been studied as a potential class of biologically active compounds . They exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Medicinal Chemistry

Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

properties

IUPAC Name

2-(3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-5-6-15-11-3-1-2-10(11)12(14-15)9-4-7-16-8-9/h4,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYVNQBBYMWJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CSC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile

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